![molecular formula C14H19NO4S B1386955 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid CAS No. 1188371-40-5](/img/structure/B1386955.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
Piperidines, which are a part of the structure of the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of “1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid” includes a piperidine ring, a carboxylic acid group, and a methylsulphonyl group attached to a phenyl ring .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
I have conducted a search for the scientific research applications of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid , but it appears that detailed information on six to eight unique applications is not readily available in the public domain. The compound is a piperidine derivative, which are known to be significant in drug design and pharmaceuticals, particularly as COX inhibitors .
Drug Discovery
Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a crucial role in the design of new drugs due to their versatile chemical structure .
Medicinal Chemistry
These compounds are used in medicinal chemistry for their pharmacological properties, including acting as COX-1/COX-2 inhibitors, which are important targets for anti-inflammatory drugs .
Anti-inflammatory Research
Specific piperidine derivatives have been designed and synthesized for their anti-inflammatory activities, which is a key area of research in pharmacology .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It plays a crucial role in the metabolism of endogenous chemical mediators.
Mode of Action
The compound interacts with the sEH enzyme by binding to its active site. The presence of the 1; 5-diarylpyrazole group in the compound is sterically hindered, which has been proven to decrease sEH inhibition . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of certain bioactive epoxides.
Biochemical Pathways
The inhibition of sEH affects the metabolism of aliphatic epoxides such as fatty acid epoxides . These epoxides are involved in various biochemical pathways, including inflammation and blood pressure regulation. By inhibiting sEH, the compound can potentially modulate these pathways and their downstream effects.
Result of Action
The inhibition of sEH by the compound can lead to the modulation of biochemical pathways involved in inflammation and blood pressure regulation . This could potentially result in anti-inflammatory effects and blood pressure reduction, although further studies are needed to confirm these effects.
properties
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-9-11(20(2,18)19)6-7-12(10)15-8-4-3-5-13(15)14(16)17/h6-7,9,13H,3-5,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEQXXXPDXAHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167107 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid | |
CAS RN |
1188371-40-5 | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188371-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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